Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

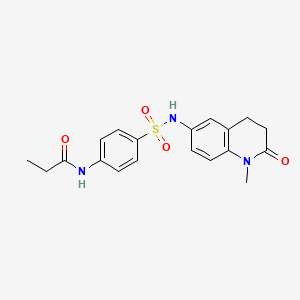

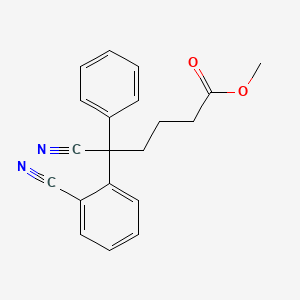

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate , also known by its chemical formula C₁₄H₂₄N₂O₂ , is a compound with intriguing properties. It belongs to the class of heterocyclic compounds and contains a quinoxaline ring. The ethyl ester group adds further complexity to its structure.

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various methods, including cyclization reactions and esterification processes . One common approach is the condensation of an appropriate diamine with an α-keto acid (such as acetoacetic acid) followed by esterification with ethanol. The yield and purity of the product depend on reaction conditions and catalysts used.

Molecular Structure Analysis

The molecular structure of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate reveals a fused bicyclic system . The quinoxaline ring, with its nitrogen atoms, contributes to its aromatic character. The ethyl ester group is attached to one of the carbonyl carbon atoms. The compound’s three-dimensional arrangement influences its reactivity and interactions.

Chemical Reactions Analysis

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate participates in various chemical reactions:

- Hydrolysis : Under acidic or basic conditions, the ester bond can be cleaved, yielding the corresponding acid and alcohol.

- Reduction : Reduction of the ketone group leads to the formation of the corresponding alcohol.

- Substitution Reactions : The nitrogen atoms in the quinoxaline ring can undergo nucleophilic substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate typically melts at a specific temperature range.

- Solubility : It is soluble in certain organic solvents but sparingly soluble in water.

- Stability : The compound’s stability under different conditions (light, temperature, etc.) is crucial for its practical applications.

Scientific Research Applications

Corrosion Inhibition

Research has shown that quinoxalines, including compounds related to Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, can act as effective corrosion inhibitors for metals. A study performed quantum chemical calculations on quinoxalines compounds to determine their inhibition efficiency for copper in nitric acid media, indicating a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Crystal Structure Analysis

The crystal structure of a compound closely related to Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate was determined, revealing short intramolecular contact and intermolecular hydrogen bonds contributing to molecular packing (Ferfra et al., 2000).

Antiviral Properties

Some novel quinoxaline derivatives have been evaluated for their antiviral activity against viruses like HCV, HBV, HSV-1, and HCMV, showing potent activity and low cytotoxicity, suggesting their potential as antiviral agents (Elzahabi, 2017).

Biochemical Inhibition

Quinoxaline derivatives have also been studied for their inhibitory activity against c-Jun N-terminal kinases (JNK1), a crucial protein in several biochemical pathways. Insights into their structure and interactions with JNK1 have been gained through molecular docking and dynamics studies (Abad et al., 2020).

Tautomerism and Chemical Properties

Research into the tautomerism of quinoxaline derivatives, including those related to Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, has provided insights into their chemical properties and behavior in solution, contributing to a better understanding of their potential applications in various fields (Chapman, 1966).

Safety And Hazards

- Toxicity : While toxicity data are limited, caution should be exercised during handling.

- Flammability : Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate may be flammable under specific conditions.

- Irritancy : Skin and eye irritation potential should be evaluated.

Future Directions

Researchers should explore:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Synthesize and study derivatives for enhanced properties.

- Applications : Explore applications in drug discovery or materials science.

properties

IUPAC Name |

ethyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h8-10,13H,2-7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOQFUFLSAJYLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NC2CCCCC2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2846598.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2846608.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)

![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)